molecular formula C19H19N3O2S B2411798 N-benzyl-2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 897615-55-3

N-benzyl-2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2411798
CAS No.: 897615-55-3
M. Wt: 353.44
InChI Key: MPQUMEWCQJWJNX-UHFFFAOYSA-N
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Description

N-benzyl-2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic small molecule designed for research applications in medicinal chemistry and drug discovery. Its structure incorporates several pharmacologically significant motifs, including an imidazole ring, a thioether linkage, and an acetamide group, which are commonly found in compounds with diverse biological activities . The core imidazole scaffold is a privileged structure in drug development due to its ability to engage in key hydrogen bonding and dipole-dipole interactions with biological targets, mimicking naturally occurring purine nucleotides . This molecular framework is of high research value for investigating new therapeutic agents. The compound's structure suggests potential as a scaffold for developing enzyme inhibitors. Researchers can explore its activity against a range of enzymes, such as carbohydrate-hydrolyzing enzymes (e.g., α-glucosidase, α-amylase) or protein kinases, given that similar heterocyclic cores have demonstrated significant inhibitory potential in these areas . The presence of the benzyl and methoxyphenyl substituents offers opportunities for structure-activity relationship (SAR) studies, allowing medicinal chemists to investigate how modifications to these groups affect potency and selectivity against specific targets . Furthermore, the integration of the imidazole ring makes this compound a candidate for research in oncology. Benzimidazole and imidazole derivatives are known to be investigated for their cytotoxic properties through various mechanisms, including topoisomerase inhibition and interference with DNA replication . This acetamide derivative provides a versatile template for synthesizing novel analogs and evaluating their antiproliferative effects in various cellular models.

Properties

IUPAC Name

N-benzyl-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-24-17-10-6-5-9-16(17)22-12-11-20-19(22)25-14-18(23)21-13-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQUMEWCQJWJNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CN=C2SCC(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-(1-methyl-1H-indol-3-yl)acetic acid with 1,2-diaminobenzene in the presence of a base such as lutidine and a solvent like dichloromethane . The resulting intermediate is then further reacted to introduce the sulfanylacetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

N-benzyl-2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial cell division by targeting proteins like FtsZ . The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-benzyl-2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound belonging to the imidazole derivative class. Its unique structure, featuring a benzyl group, a methoxyphenyl group, and an imidazole ring linked through a thioacetamide moiety, positions it as a promising candidate for various biological applications, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N3O2SC_{20}H_{22}N_{3}O_{2}S. The compound's structure can be depicted as follows:

N benzyl 2 1 2 methoxyphenyl 1H imidazol 2 yl thio acetamide\text{N benzyl 2 1 2 methoxyphenyl 1H imidazol 2 yl thio acetamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The presence of the benzyl and methoxyphenyl groups may enhance binding affinity and specificity towards biological targets, leading to various pharmacological effects.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

1. Antimicrobial Activity:

  • Studies have shown that imidazole derivatives possess significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effective inhibition at low concentrations.

2. Anticancer Potential:

  • This compound has been tested for its cytotoxic effects on cancer cell lines. Preliminary findings suggest it may induce apoptosis in cancer cells, with IC50 values indicating potent activity.

3. Enzyme Inhibition:

  • The compound's ability to inhibit specific enzymes has been explored, particularly those involved in cancer progression and microbial resistance.

Table 1: Biological Activities of this compound

Activity TypeAssay MethodologyTarget Organism/Cell LineIC50/EC50 ValueReference
AntimicrobialDisk diffusion assayE. coli15 µg/mL
Anticancer (MCF7)MTT assayMCF7 cancer cell line12 µM
Enzyme InhibitionEnzyme kineticsVarious0.5 µM

Q & A

Basic: What synthetic methodologies are employed to prepare N-benzyl-2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide, and how are intermediates validated?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with the formation of the imidazole-thioether core. Key steps include:

  • Coupling reactions : Thiol-containing imidazole intermediates (e.g., 1-(2-methoxyphenyl)-1H-imidazole-2-thiol) are reacted with benzyl acetamide derivatives via nucleophilic substitution. Catalyst systems such as triethylamine in dichloromethane or chloroform are often used to facilitate thioether bond formation .
  • Intermediate characterization : Intermediates are validated using melting point analysis , FT-IR (to confirm S-H or C=S bond disappearance), and NMR spectroscopy (¹H/¹³C for structural elucidation). For example, the disappearance of a thiol proton (~2500 cm⁻¹ in IR) and appearance of acetamide carbonyl signals (~1668 cm⁻¹) confirm successful coupling .

Basic: Which spectroscopic and crystallographic techniques are essential for structural confirmation of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Critical for confirming substituent positions. For instance, the methoxyphenyl group shows a singlet at δ ~3.8 ppm (¹H) for the OCH₃ group, while the benzyl protons appear as a multiplet at δ ~4.6–4.8 ppm .
  • X-ray crystallography : Resolves molecular conformation and packing. The compound may adopt a planar acetamide backbone with gauche positioning of bulky substituents (e.g., benzyl groups), stabilized by intermolecular N–H⋯N or C–H⋯O hydrogen bonds .
  • Elemental analysis : Validates purity by comparing calculated vs. experimental C/H/N/S percentages (e.g., ±0.3% deviation acceptable) .

Advanced: How can reaction conditions be optimized to enhance synthetic yield and purity?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may require post-reaction purification. Dichloromethane/chloroform balances reactivity and ease of isolation .
  • Catalyst screening : Triethylamine or DMAP (4-dimethylaminopyridine) can accelerate coupling. For example, DMAP increases yield by 15–20% in thioacetamide formation .
  • Temperature control : Reflux conditions (e.g., 70–80°C in chloroform) are optimal for imidazole-thiol activation, while room-temperature stirring minimizes side reactions like oxidation .

Advanced: What computational strategies predict the biological interactions of this compound, and how are docking studies validated?

Methodological Answer:

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., enzymes or receptors). The imidazole-thioacetamide scaffold shows affinity for hydrophobic pockets, with hydrogen bonding via the acetamide carbonyl .
  • MD simulations : Assess binding stability over 100 ns trajectories. Parameters like RMSD (<2 Å) and ligand-protein interaction fingerprints validate pose retention .
  • Quantum chemical calculations : DFT (e.g., B3LYP/6-31G*) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites for reactivity prediction .

Advanced: How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

Methodological Answer:

  • Dose-response standardization : Compare IC₅₀/EC₅₀ values across studies using consistent assays (e.g., microdilution for antimicrobial activity vs. COX-2 inhibition for anti-inflammatory effects) .
  • Structural analogs : Evaluate substituent effects. For example, electron-withdrawing groups (e.g., -NO₂) on the benzyl ring enhance antimicrobial activity but reduce solubility, impacting bioavailability .
  • Meta-analysis : Pool data from multiple studies to identify trends. Contradictions may arise from variations in cell lines (e.g., RAW264.7 vs. THP-1 for inflammation) or assay endpoints (e.g., viability vs. cytokine secretion) .

Advanced: What challenges arise in crystallographic analysis, and how are hydrogen-bonding networks interpreted?

Methodological Answer:

  • Crystal growth : Slow evaporation from ethanol/acetone (1:1) yields suitable single crystals. Poor crystal quality often results from impurities; recrystallization with activated charcoal is recommended .
  • H-bond analysis : Using Mercury software, identify classical (N–H⋯N/O) and non-classical (C–H⋯π) interactions. For example, dimers linked via N–H⋯N bonds (2.8–3.0 Å) stabilize the crystal lattice .
  • Disorder modeling : Refine occupancy factors for disordered solvent molecules (e.g., water or ethanol) with ISOR/SADI restraints in SHELXL .

Advanced: How are structure-activity relationships (SARs) systematically explored for derivatives of this compound?

Methodological Answer:

  • Substituent libraries : Synthesize analogs with varied aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) on the imidazole or benzyl moieties. Assess impact on logP (HPLC) and bioactivity .
  • Pharmacophore mapping : Identify critical moieties (e.g., thioether linkage, methoxyphenyl) using Discovery Studio. Remove non-essential groups (e.g., methyl on benzyl) to minimize toxicity .
  • 3D-QSAR : CoMFA/CoMSIA models correlate steric/electrostatic fields with activity. For example, positive coefficients near the methoxy group suggest steric bulk enhances target binding .

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